

DAO-IN-2 Off-Target Effects: Technical Support Center

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Compound of Interest

Compound Name: DAO-IN-2

Cat. No.: B1230395

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **DAO-IN-2**. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of **DAO-IN-2**?

DAO-IN-2 is an inhibitor of D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids.^{[1][2]} Its primary function is to reduce the activity of this enzyme, which can be useful in studying the roles of D-amino acids in various biological processes, including those related to psychiatric disorders.^[1]

Q2: Has **DAO-IN-2** been profiled against common off-target panels?

Yes, **DAO-IN-2** has been evaluated for off-target activities against a panel of cytochrome P450 (CYP) enzymes and ion channels. The results indicate a favorable off-target profile in these specific assays.^[1]

Q3: What are the specific off-target liabilities of **DAO-IN-2** regarding cytochrome P450 enzymes and ion channels?

DAO-IN-2 has demonstrated a lack of significant inhibitory activity against the tested cytochrome P450 enzymes and ion channels. Specifically, the IC₅₀ values for CYP3A4, CYP2D6, and CYP3C9 were all greater than 10 μ M, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1] Similarly, no significant binding to a panel of ion channels was observed.[1]

Q4: Is there a publicly available kinase selectivity profile for **DAO-IN-2**?

Currently, there is no comprehensive kinase selectivity profile for **DAO-IN-2** available in the public domain. Kinase profiling is a critical step in drug discovery to assess the selectivity of a compound, as off-target kinase inhibition can lead to unexpected cellular effects.[3][4]

Q5: Why is assessing kinase inhibitor selectivity important?

The human kinome is comprised of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3] Consequently, small molecule inhibitors designed to target a specific kinase may also bind to and inhibit other kinases.[4][5] Such off-target interactions can lead to a lack of efficacy, toxicity, or provide opportunities for drug repositioning.[4] Therefore, comprehensive selectivity profiling is essential for the thorough characterization of any kinase inhibitor candidate.

Q6: What methods are typically used to screen for off-target kinase activity?

Several methods are employed to determine the selectivity of kinase inhibitors. These include:

- Biochemical assays: These are the most common methods and involve testing the inhibitor against a large panel of purified kinases to determine IC₅₀ or K_i values.[6]
- Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a kinase upon ligand binding, which can be used to identify interactions without the need for an enzymatic assay.[7]
- Cell-based assays: These assays assess the effect of an inhibitor on specific signaling pathways within a cellular context, which can provide a more physiologically relevant measure of selectivity.[3]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected phenotype or toxicity in cell-based assays.	The observed effect may be due to the inhibition of an unknown off-target kinase or interaction with another cellular protein.	1. Perform a literature search for the observed phenotype and its association with known signaling pathways. 2. Consider performing a broad kinase screen to identify potential off-target interactions of DAO-IN-2. 3. Use a structurally unrelated DAO inhibitor as a control to determine if the effect is specific to DAO inhibition.
Inconsistent results between in vitro and in vivo experiments.	This could be due to differences in metabolism, bioavailability, or the presence of off-targets that are not apparent in in vitro assays.	1. Evaluate the pharmacokinetic properties of DAO-IN-2 in your model system. 2. Assess the potential for metabolic activation or inactivation of the compound. 3. Consider that off-target effects may be species-specific.
Discrepancy between biochemical IC50 and cellular potency.	This can be caused by several factors, including cell permeability, efflux pumps, or competition with intracellular ATP.	1. Determine the intracellular concentration of DAO-IN-2. 2. Use cell lines with varying expression levels of efflux pumps to assess their impact. 3. Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells.

Quantitative Data Summary

Table 1: On-Target Activity of **DAO-IN-2**

Target	IC50 (nM)
Human D-amino acid oxidase (h-DAO)	245[1]
Rat D-amino acid oxidase (r-DAO) in CHO cells	113.9[1]
Human D-amino acid oxidase (h-DAO) in CHO cells	144.6[1]

Table 2: Off-Target Profile of **DAO-IN-2**

Off-Target Class	Specific Target	IC50 (μM)
Cytochrome P450 Enzymes	CYP3A4	> 10[1]
CYP2D6	> 10[1]	
CYP3C9	> 10[1]	
Ion Channels	Broad Panel	No significant binding reported[1]

Experimental Protocols

Cytochrome P450 Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the activity (IC50) of a specific cytochrome P450 enzyme.

Methodology:

- Materials: Human liver microsomes, specific CYP isoform substrates and their corresponding metabolites, NADPH regenerating system, and the test compound (**DAO-IN-2**).
- Procedure: a. A series of concentrations of the test compound are incubated with human liver microsomes and an isoform-specific substrate.[8] b. The reaction is initiated by the addition of an NADPH regenerating system. c. After a specified incubation period, the reaction is stopped. d. The formation of the specific metabolite is measured using LC-MS/MS.[8]

- **Data Analysis:** The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control to calculate the percent inhibition. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[8]

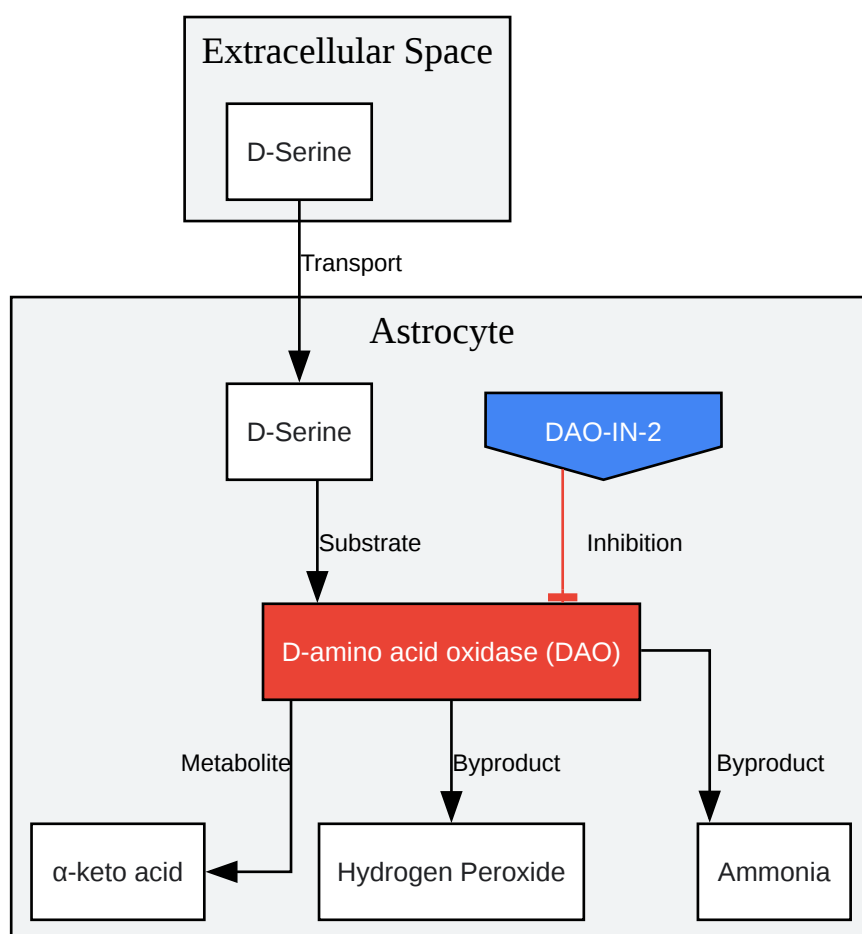
Ion Channel Binding Assay

Objective: To assess the potential of a test compound to bind to a panel of ion channels.

Methodology:

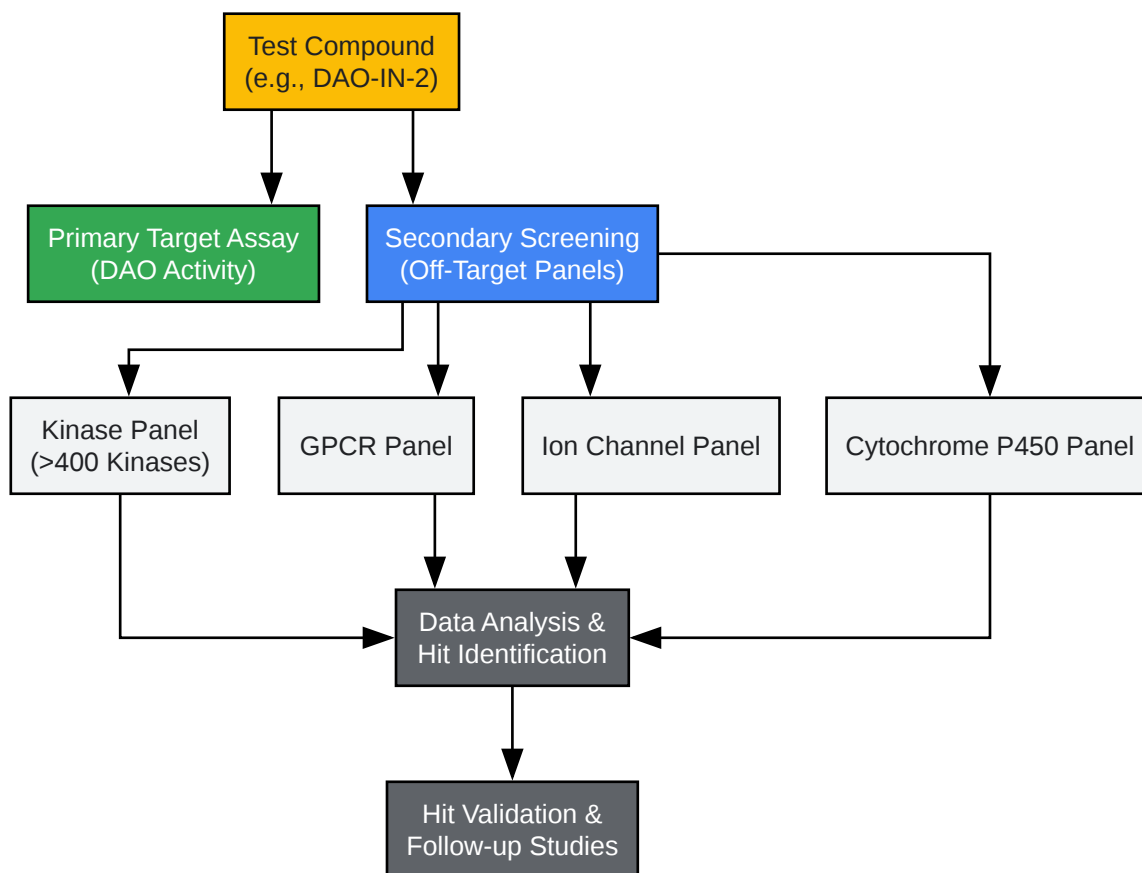
- **Materials:** Cell membranes expressing the ion channel of interest, a specific radioligand for the channel, and the test compound (**DAO-IN-2**).
- **Procedure:** a. The test compound at various concentrations is incubated with the cell membranes and the radioligand. b. The mixture is allowed to reach equilibrium. c. The bound and free radioligand are separated by filtration. d. The amount of bound radioligand is quantified using a scintillation counter.
- **Data Analysis:** The ability of the test compound to displace the radioligand is measured, and the concentration that displaces 50% of the radioligand (IC₅₀) is calculated.

Visualizations



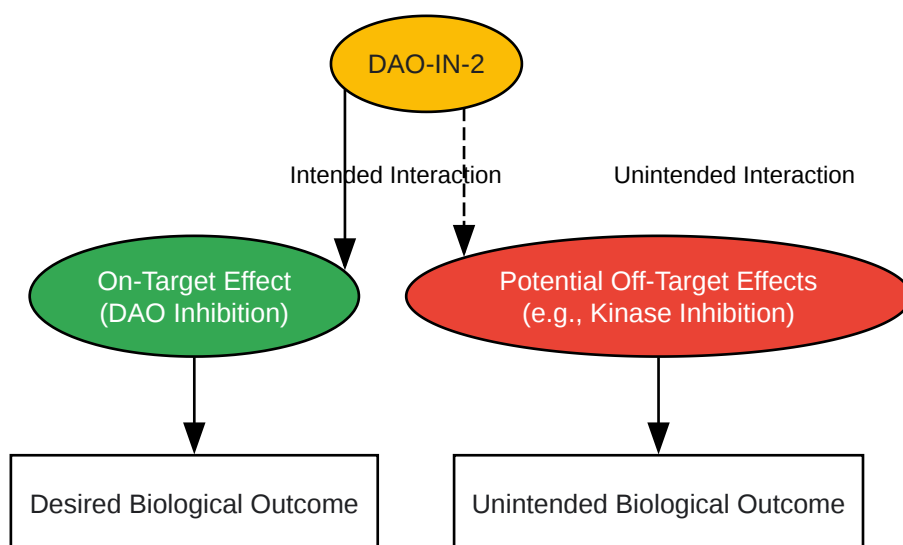
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Caption: Simplified signaling pathway of D-amino acid oxidase (DAO).



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Caption: General experimental workflow for off-target screening.



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